ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.10962727 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Characterization
Ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, a compound with potential biological activity, can be synthesized using various methods. One approach involves ionic liquid-mediated synthesis of novel chromone-pyrimidine coupled derivatives under solvent-free conditions, utilizing Triethyl ammonium sulphate as a catalyst. This method offers advantages such as excellent yields, short reaction time, and mild conditions, making it an efficient and eco-friendly option (Nikalje et al., 2017). Additionally, synthesis and reactions of Biginelli-compounds provide a route for the preparation of various derivatives, exploring the versatility of pyrimidine-based compounds in chemical synthesis (Kappe & Roschger, 1989).
Biological Activities and Applications
The compound's derivatives exhibit a range of biological activities, including antimicrobial properties. Studies demonstrate the in vitro antifungal and antibacterial activities of synthesized derivatives, with some compounds showing potency comparable to standard drugs. This highlights the potential of such compounds in developing new antimicrobial agents (Tiwari et al., 2018). Furthermore, the synthesis of novel dihydropyrimidines and their evaluation for antioxidant and radioprotective activities suggest the therapeutic potential of these compounds in mitigating oxidative stress and protecting against radiation-induced damage (Mohan et al., 2014).
Molecular Interactions and Theoretical Studies
Comparative binding analysis of pyrimidine derivatives to bovine serum albumin (BSA) using equilibrium dialysis, FT-IR, and acoustical studies provides insights into the interaction mechanisms at a molecular level. This research can inform the development of drugs with improved efficacy and reduced toxicity (Pisudde et al., 2018). Structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives have also been explored, indicating the potential of these compounds in optoelectronic and high-tech applications (Hussain et al., 2020).
Properties
IUPAC Name |
ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-22-15(21)13-9(2)18-16(24)19-14(13)10-6-4-5-7-11(10)23-8-12(17)20/h4-7,14H,3,8H2,1-2H3,(H2,17,20)(H2,18,19,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQUOGNBTNNMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCC(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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